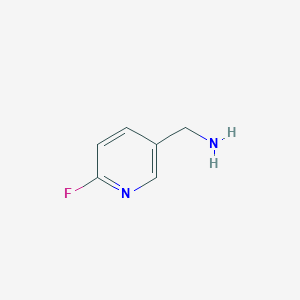

(6-Fluoropyridin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRWSLUCAPNJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617261 | |

| Record name | 1-(6-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-17-8 | |

| Record name | 1-(6-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Fluoropyridin-3-yl)methanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and binding affinity to various biological targets.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential applications of this compound, serving as a critical resource for researchers in the field.

Physicochemical Properties

The introduction of a fluorine atom significantly modulates the electronic properties of the pyridine ring, which can enhance the compound's utility as a building block in drug development.[1] It is typically a colorless to pale yellow liquid and is soluble in water, ethanol, and other common organic solvents.[2][3][4] The compound is available as a free base, as well as hydrochloride and dihydrochloride salts, with the salt forms generally exhibiting greater water solubility.[1][5]

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇FN₂ | [2][6][7] |

| Molecular Weight | 126.13 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 201-203 °C @ 760 mmHg 63-65 °C @ 0.56 Torr | [2][4] |

| Density | 1.165 - 1.18 g/cm³ | [2][3] |

| pKa (Predicted) | 7.73 ± 0.29 | [4] |

| Flash Point | 94 °C | [3] |

| Computed XLogP3 | 0.1 | [6] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere, protected from light. | [4][8] |

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of both an amine and a fluorinated pyridine.

-

Oxidation : The primary amine can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.[2]

-

Reduction : The pyridine ring can be reduced, typically employing hydrogen gas in the presence of a nickel catalyst.[2]

-

Nucleophilic Substitution : The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, including amines, thiols, and alkoxides, generally under basic conditions.[2] This reactivity makes it a versatile intermediate for further chemical modification.

The presence of the fluorine atom is known to enhance metabolic stability, a desirable trait in drug candidates, making 6-fluoropyridine moieties a common feature in kinase inhibitors.[1]

Experimental Protocols

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reduction of 6-fluoro-3-cyanopyridine.[4]

Protocol: Reduction of 6-fluoro-3-cyanopyridine [4]

-

Dissolution : Dissolve 6-fluoro-3-cyanopyridine (1 equivalent) in a 2 mol/L solution of ammonia in methanol.

-

Catalyst Addition : Add Raney nickel (a catalytic amount, e.g., ~1.6 g per gram of starting material) to the solution at room temperature.

-

Hydrogenation : Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

-

Filtration : Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

-

Concentration : Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification : Purify the resulting residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:4) to yield the final product as a yellow oily solid.

Caption: General workflow for the synthesis and purification of this compound.

Characterization Techniques

Standard analytical techniques are used to confirm the identity and purity of this compound. While specific instrument parameters may vary, the general workflows are consistent.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector.

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Caption: Logical flow for the analytical characterization of the final product.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex, biologically active molecules.[1] Its structural features suggest potential applications in several therapeutic areas.

-

Neurological Disorders : The pyridine and amine moieties are common in compounds targeting the central nervous system. This scaffold is explored for the development of pharmaceuticals for neurological conditions.[2]

-

Oncology : The 6-fluoropyridine structure is often incorporated into kinase inhibitors due to enhanced metabolic stability and binding interactions.[1] Some studies have indicated potential cytotoxic activity in cancer cell lines.[1]

-

Infectious Diseases : This amine has been used as an intermediate in the synthesis of novel compounds with anti-mycobacterial activity.[9]

-

Protein Degraders : The compound is classified as a building block for protein degraders, a rapidly emerging therapeutic modality.[7]

The biological activity is largely attributed to the interaction of the molecule with specific enzymes and receptors. The fluorine atom can enhance lipophilicity and binding affinity, thereby modulating biochemical pathways.[1][2]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazards Identification :

-

Handling Precautions :

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

References

- 1. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 205744-17-8 [smolecule.com]

- 3. This compound | CAS:205744-17-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 [chemicalbook.com]

- 5. This compound hydrochloride | C6H8ClFN2 | CID 121231870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 205744-17-8|this compound|BLD Pharm [bldpharm.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (6-Fluoropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Fluoropyridin-3-yl)methanamine is a pivotal building block in medicinal chemistry, frequently incorporated into a variety of investigational drug candidates due to the favorable metabolic and physicochemical properties imparted by the fluoropyridine motif. This technical guide provides a comprehensive overview of the primary synthetic pathways for this key intermediate, with a focus on practical, scalable, and efficient methodologies. This document details two principal reductive strategies starting from 6-fluoronicotinonitrile: catalytic hydrogenation and chemical reduction. Each method is presented with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the selection and implementation of the most suitable synthesis for their specific needs.

Introduction

The synthesis of functionalized pyridine derivatives is of paramount importance in the field of drug discovery. The pyridine ring is a common scaffold in numerous approved drugs, and its substitution with fluorine can significantly enhance biological activity, metabolic stability, and binding affinity. This compound, in particular, serves as a crucial intermediate for introducing the 6-fluoropyridin-3-ylmethyl moiety into larger molecules. This guide outlines the most prevalent and effective methods for its preparation from the readily available precursor, 6-fluoronicotinonitrile.

Overview of Synthetic Pathways

The primary and most direct routes to synthesize this compound involve the reduction of the nitrile functional group of 6-fluoronicotinonitrile. The two main approaches are:

-

Pathway 1: Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, typically Raney® Nickel, to reduce the nitrile to a primary amine. It is often favored for its cost-effectiveness and environmental considerations on a large scale.

-

Pathway 2: Chemical Reduction: This approach utilizes a stoichiometric chemical reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to achieve the same transformation. This method is highly effective and often preferred for laboratory-scale synthesis due to its high reactivity and typically straightforward reaction conditions.

The logical flow from the common starting material to the final product via these two distinct methodologies is illustrated below.

Pathway 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. Raney® Nickel is a common catalyst for this transformation due to its high activity and relatively low cost. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, proceeding through an intermediate imine which is further reduced to the primary amine.

Quantitative Data

The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound via catalytic hydrogenation.

| Parameter | Value | Reference |

| Starting Material | 6-Fluoronicotinonitrile | CN106916101A |

| Catalyst | Raney® Nickel | CN106916101A |

| Solvent | Methanol | CN106916101A |

| Temperature | Room Temperature | CN106916101A |

| Pressure | H₂ Atmosphere | CN106916101A |

| Reaction Time | 12 hours | CN106916101A |

| Yield | 85% | CN106916101A |

Detailed Experimental Protocol

This protocol is adapted from patent literature, providing a clear method for the reduction.[1]

Materials:

-

6-Fluoronicotinonitrile (300 mg)

-

Methanol (30 mL)

-

Raney® Nickel (0.5 g)

-

Hydrogen (H₂) gas supply

-

Diatomaceous earth

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

A solution of 6-fluoronicotinonitrile (300 mg) in methanol (30 mL) is prepared in a suitable hydrogenation vessel.

-

Raney® Nickel (0.5 g) is carefully added to the solution.

-

The vessel is sealed, purged with nitrogen, and then placed under a hydrogen (H₂) atmosphere.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. The filter cake is washed with methanol (2 x 5 mL).

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The residue is purified by silica gel column chromatography (eluent: dichloromethane:methanol = 100:4) to afford this compound (262 mg, 85% yield) as a yellow oily solid.[1]

Pathway 2: Chemical Reduction with LiAlH₄

Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting nitriles and amides to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion on the nitrile carbon, followed by subsequent hydride additions and a final aqueous workup to protonate the resulting amine.

Quantitative Data

While a specific protocol for the LiAlH₄ reduction of 6-fluoronicotinonitrile was not found in the immediate literature, the reduction of nitriles to primary amines with LiAlH₄ is a standard, high-yielding transformation. The following table provides expected parameters based on general procedures for similar substrates.

| Parameter | Expected Value |

| Starting Material | 6-Fluoronicotinonitrile |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-16 hours |

| Expected Yield | >80% |

General Experimental Protocol (Representative)

This representative protocol is based on standard procedures for LiAlH₄ reductions of aromatic nitriles. Researchers should perform small-scale trials to optimize conditions.

Materials:

-

6-Fluoronicotinonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard inert atmosphere (N₂ or Ar) glassware and apparatus

Procedure:

-

A three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet is charged with a suspension of LiAlH₄ (1.0 - 1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of 6-fluoronicotinonitrile (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Caution: The quenching process is highly exothermic and liberates hydrogen gas.

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or another suitable solvent (e.g., ethyl acetate).

-

The combined organic filtrate is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Conclusion

This guide has detailed two robust and efficient pathways for the synthesis of this compound from 6-fluoronicotinonitrile. The catalytic hydrogenation route using Raney® Nickel offers high yield and is suitable for larger-scale production. The chemical reduction using Lithium Aluminum Hydride provides a powerful and reliable alternative, particularly for laboratory-scale synthesis. The choice between these methods will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. Both pathways provide reliable access to this valuable fluorinated building block for applications in pharmaceutical and agrochemical research.

References

An In-depth Technical Guide to (6-fluoropyridin-3-yl)methanamine (CAS Number: 205744-17-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known biological activities, and potential hazards associated with (6-fluoropyridin-3-yl)methanamine (CAS No. 205744-17-8). The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and related scientific fields.

Compound Identification and Chemical Properties

This compound is a fluorinated pyridine derivative. The presence of a fluorine atom and an aminomethyl group on the pyridine ring imparts distinct chemical characteristics that are of interest in the design of bioactive molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 205744-17-8[2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₇FN₂[2] |

| Synonyms | 1-(6-Fluoropyridin-3-yl)methanamine, 2-Fluoro-5-(aminomethyl)pyridine, 3-(Aminomethyl)-6-fluoropyridine, 3-Pyridinemethanamine, 6-fluoro-[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 126.13 g/mol | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Boiling Point | 231.9 ± 25.0 °C at 760 mmHg | [5] |

| Flash Point | 94.0 ± 23.2 °C | [5] |

| pKa | 7.73 ± 0.29 (Predicted) | [6] |

| LogP | -0.29 | [5] |

| Topological Polar Surface Area | 38.9 Ų | [4] |

Synthesis and Chemical Reactions

A common synthetic route to obtain this compound involves the reduction of 6-fluoro-3-cyanopyridine.[6]

Experimental Protocol: Synthesis from 6-fluoro-3-cyanopyridine

Objective: To synthesize this compound via the reduction of 6-fluoro-3-cyanopyridine.

Materials:

-

6-fluoro-3-cyanopyridine

-

2 mol/L ammonia in methanol solution

-

Raney nickel (catalyst)

-

Hydrogen gas

-

Diatomaceous earth

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve 6-fluoro-3-cyanopyridine (300 mg, 2.46 mmol) in a 2 mol/L solution of ammonia in methanol (30 mL).[6]

-

Add Raney nickel (0.5 g) to the solution at room temperature.[6]

-

Subject the reaction mixture to a hydrogen atmosphere and stir for 12 hours.[6]

-

Upon completion of the reaction, filter the mixture through diatomaceous earth.[6]

-

Wash the filter cake with methanol (2 x 5 mL).[6]

-

Concentrate the filtrate to dryness.[6]

-

Purify the resulting residue by silica gel column chromatography using a dichloromethane:methanol (100:4) eluent to yield the final product.[6]

Expected Outcome: This procedure is reported to yield a yellow oily solid with a yield of approximately 85%.[6]

Biological Activity and Potential Applications

This compound has been investigated for a range of biological activities, suggesting its potential as a scaffold in drug discovery and as an intermediate in the synthesis of agrochemicals.

Herbicidal Activity

This compound is noted as a useful intermediate in the study of the herbicidal activity of 2-cyano-3-[[(6-fluoro-3-pyridinyl)methyl]amino]acrylates.[6]

Potential Therapeutic Activities

While research is in the early stages, several potential therapeutic applications have been suggested based on its chemical structure and preliminary findings. The fluorine substitution is known to enhance metabolic stability and binding affinity to biological targets.[5]

-

Antioxidant Properties: The compound has demonstrated antioxidant capabilities in some studies, suggesting a potential role in mitigating oxidative stress-related conditions.[5]

-

Anti-inflammatory Effects: Research has indicated potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders.[5]

-

Cytotoxic Activity: In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, pointing towards its potential as an anticancer agent.[5]

-

Enzyme Inhibition: The compound has been shown to inhibit certain cytochrome P450 enzymes, which could have implications for drug metabolism and the potential for drug-drug interactions.[5]

Hazards and Safety Information

The available data indicates that this compound should be handled with care due to its potential hazards.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[4]

Precautionary Statements: Standard precautionary measures for handling harmful chemicals should be followed. This includes wearing appropriate personal protective equipment (gloves, eye protection, and respiratory protection), working in a well-ventilated area, and avoiding ingestion, inhalation, and contact with skin and eyes.

Conclusion

This compound is a versatile chemical intermediate with established applications in the synthesis of herbicidal compounds and emerging potential in medicinal chemistry. Its demonstrated antioxidant, anti-inflammatory, and cytotoxic activities, coupled with its interaction with metabolic enzymes, make it a compound of interest for further research and development. However, its hazardous properties necessitate careful handling and adherence to safety protocols. Future studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. Buy this compound | 205744-17-8 [smolecule.com]

- 2. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methenamine - Wikipedia [en.wikipedia.org]

- 4. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]

- 6. 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 [chemicalbook.com]

The Ascendant Therapeutic Potential of Fluorinated Pyridine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful tool in modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have led to the development of a diverse array of biologically active fluorinated pyridine derivatives. This technical guide provides a comprehensive overview of the current landscape of these compounds, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for key biological assays are provided, along with a systematic presentation of quantitative activity data and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Activity of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, signaling, and survival.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various fluorinated pyridine derivatives has been extensively evaluated, typically using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |

| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |

| 3b | Huh-7 (Liver) | 6.54 | Taxol | 6.68 |

| 3b | A549 (Lung) | 15.54 | Taxol | 38.05 |

| 3b | MCF-7 (Breast) | 6.13 | Taxol | 12.32 |

| Compound 6 | A549 (Lung) | 0.64 | - | - |

| 11 | MCF-7 (Breast) | 0.73 | - | - |

| 12 | MCF-7 (Breast) | 0.5 | - | - |

| 12 | HepG2 (Liver) | 6.6 | - | - |

| 9a | HeLa (Cervical) | 0.019 | - | - |

| 9a | A549 (Lung) | < 1 | - | - |

| 9a | HepG2 (Liver) | 6.900 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Fluorinated pyridine derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibitory Activity

Many fluorinated pyridine derivatives exert their anticancer effects by targeting specific protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Inhibition of these kinases can disrupt tumor growth, proliferation, and survival. A prominent target is the PI3K/AKT/mTOR pathway.[2]

Quantitative Kinase Inhibitory Activity

The inhibitory activity of fluorinated pyridine derivatives against various kinases is typically determined using in vitro kinase assays, with the ADP-Glo™ Kinase Assay being a common method. The following table presents the IC50 values of some fluorinated pyridine derivatives against specific kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| 12 | PIM-1 | 14.3 |

| Staurosporine (Control) | PIM-1 | 16.7 |

| 8b | VEGFR-2 | 5000 |

| 8e | VEGFR-2 | 3930 |

| Sorafenib (Control) | VEGFR-2 | 90 |

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[2] Fluorinated pyridine derivatives can inhibit this pathway at various points, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[3]

Materials:

-

Fluorinated pyridine derivatives (test compounds)

-

Recombinant kinase

-

Kinase substrate

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control. The final reaction volume is typically 5-25 µL.

-

Kinase Reaction Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated relative to the no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Antimicrobial Activity of Fluorinated Pyridine Derivatives

The introduction of fluorine atoms into the pyridine ring has also yielded compounds with significant antimicrobial properties. These derivatives have shown activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of fluorinated pyridine derivatives is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table lists the MIC values for some representative compounds.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 17d | Escherichia coli | 0.5 |

| Gatifloxacin (Control) | Escherichia coli | 1.0 |

| 7j | Gram-positive bacteria | 0.25 |

| Linezolid (Control) | Gram-positive bacteria | 2.0 |

| 2c | Staphylococcus aureus | 39 |

| 2c | Bacillus subtilis | 39 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[4]

Materials:

-

Fluorinated pyridine derivatives (test compounds)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the fluorinated pyridine derivatives in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Fluorinated pyridine derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, kinase inhibitory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of the pyridine scaffold, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved fluorinated pyridine-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. researchhub.com [researchhub.com]

- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Pivotal Role of (6-Fluoropyridin-3-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer unique properties and biological activities. Among these, (6-Fluoropyridin-3-yl)methanamine has emerged as a critical building block in the design of next-generation drugs, particularly for complex neurological disorders. Its distinct structural features, including the electron-withdrawing fluorine atom on the pyridine ring, impart favorable pharmacokinetic and pharmacodynamic properties to the molecules that incorporate it. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

The foundational characteristics of this compound are crucial for its utility as a versatile scaffold in drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | PubChem |

| Molecular Weight | 126.13 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | Smolecule |

| Boiling Point | 201-203 °C at 760 mmHg | Smolecule |

| Density | 1.165 g/cm³ at 25 °C | Smolecule |

| Solubility | Soluble in water, ethanol, and various organic solvents | Smolecule |

Applications in Drug Discovery

The this compound moiety has been successfully incorporated into a variety of drug candidates, demonstrating its potential across multiple therapeutic areas. Notably, its derivatives have shown significant promise as modulators of key neurological targets.

Dopamine and Serotonin Receptor Agonists for Neurodegenerative Diseases

A significant area of application for this compound is in the development of multi-target ligands for neurodegenerative conditions like Parkinson's disease. By serving as a key structural component, it has enabled the synthesis of potent agonists for dopamine D2/D3 and serotonin 5-HT1A receptors.

Below is a summary of the biological activity of representative compounds derived from this compound.

| Compound ID | Target Receptor(s) | EC₅₀ (nmol/L) | Therapeutic Indication |

| 7b | D2/D3/5-HT1A | 0.9 / 19 / 2.3 | Parkinson's Disease |

| 34c | D2/D3/5-HT1A | 3.3 / 10 / 1.4 | Parkinson's Disease |

Data sourced from a study on novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurodegenerative disorders. The this compound scaffold has been utilized to develop potent and selective nNOS inhibitors.

| Compound ID | Target Enzyme | Kᵢ (nM) | Selectivity (n/e) | Selectivity (n/i) |

| 14j | human nNOS | 13 | 1761-fold | - |

| 14j | rat nNOS | 16 | 828-fold | 118-fold |

Data from a study on 2-aminopyridine-based nNOS inhibitors. 'n/e' denotes selectivity for nNOS over eNOS, and 'n/i' denotes selectivity for nNOS over iNOS.[1][2]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis of a key this compound derivative and a standard protocol for assessing nNOS inhibition.

Synthesis of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives

This protocol outlines the general synthetic route for preparing dopamine and serotonin receptor agonists incorporating the this compound core structure.

Step 1: Synthesis of Intermediate 6b

-

To a solution of 1-bromo-3-chloropropane (1.2 equivalents) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 equivalents) and a catalytic amount of potassium iodide (KI).

-

Add 6-fluoropyridin-3-ol (1.0 equivalent) to the mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-((3-chloropropyl)oxy)-6-fluoropyridine (Intermediate 6b).

Step 2: Synthesis of the Final Compound

-

To a solution of Intermediate 6b (1.0 equivalent) in acetonitrile, add the desired piperazine derivative (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Reflux the mixture for 24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This cell-based assay provides a colorimetric method to quantify nNOS activity by measuring the accumulation of nitrite, a stable metabolite of nitric oxide.

Materials:

-

HEK 293T cells stably overexpressing nNOS (293T/nNOS).

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements.

-

A23187 (calcium ionophore).

-

Test compounds (potential nNOS inhibitors).

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (for standard curve).

-

96-well microplate reader.

Protocol:

-

Cell Culture: Culture 293T/nNOS cells in 6-well plates until they reach approximately 80% confluency.

-

Treatment:

-

For the inhibition assay, treat the cells with 5 µM A23187 and varying concentrations of the test compounds.

-

Include a positive control (A23187 alone) and a negative control (untreated cells).

-

-

Incubation: Incubate the plates for 8 hours at 37 °C in a humidified incubator with 5% CO₂.

-

Sample Collection: After incubation, collect the cell culture medium from each well.

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of the collected culture medium.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of nNOS inhibition for each test compound concentration relative to the positive control.

-

Calculate the IC₅₀ value for each active compound.

-

References

Spectroscopic Profile of (6-Fluoropyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (6-Fluoropyridin-3-yl)methanamine, a key building block in medicinal chemistry and drug discovery. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of this compound.

Table 1: NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | CDCl₃ | ~8.1 | d | ~2.5 | H-2 |

| ¹H | CDCl₃ | ~7.7 | dd | ~8.5, 2.5 | H-4 |

| ¹H | CDCl₃ | ~6.9 | dd | ~8.5, 3.0 | H-5 |

| ¹H | CDCl₃ | ~3.9 | s | - | -CH₂- |

| ¹H | CDCl₃ | ~1.6 | br s | - | -NH₂ |

| ¹³C | CDCl₃ | ~163 (d, ¹JCF ≈ 240) | d | ~240 | C-6 |

| ¹³C | CDCl₃ | ~148 (d, ³JCF ≈ 15) | d | ~15 | C-2 |

| ¹³C | CDCl₃ | ~139 (d, ³JCF ≈ 8) | d | ~8 | C-4 |

| ¹³C | CDCl₃ | ~125 (d, ⁴JCF ≈ 4) | d | ~4 | C-3 |

| ¹³C | CDCl₃ | ~109 (d, ²JCF ≈ 35) | d | ~35 | C-5 |

| ¹³C | CDCl₃ | ~45 | t | - | -CH₂- |

| ¹⁹F | CDCl₃ | ~-70 | s | - | -F |

Note: The NMR data presented is based on predictive models and analysis of structurally similar compounds due to the limited availability of experimentally derived spectra in public literature. Actual experimental values may vary.

Table 2: IR Spectral Data

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch | 3300-3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=N Stretch (Pyridine) | 1580-1610 | Strong |

| C=C Stretch (Pyridine) | 1450-1500 | Strong |

| C-F Stretch | 1200-1250 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Exact Mass | 126.05932639 Da[1] |

| Primary Fragmentation Ion (Predicted) | m/z 109 ([M-NH₃]⁺) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Parameters:

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 5 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

4. ¹⁹F NMR Acquisition:

- Spectrometer: NMR spectrometer with a fluorine probe, operating at a corresponding frequency (e.g., 376 MHz on a 400 MHz instrument).

- Pulse Program: Standard single-pulse sequence.

- Acquisition Parameters:

- Spectral Width: -50 to -90 ppm.

- Number of Scans: 64.

- Relaxation Delay (d1): 5 seconds.

- Processing: Apply a Fourier transform with an exponential window function. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR-FTIR), place a small drop of the neat liquid sample directly onto the ATR crystal.

-

For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Methodological & Application

Application Notes: (6-Fluoropyridin-3-yl)methanamine as a Versatile Building Block for Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (6-Fluoropyridin-3-yl)methanamine as a key building block in the synthesis of innovative enzyme inhibitors. This versatile scaffold has been successfully incorporated into potent and selective inhibitors targeting enzymes implicated in oncology and inflammatory diseases.

Introduction

This compound is a valuable starting material in medicinal chemistry, offering a unique combination of properties. The fluorine substitution on the pyridine ring can enhance metabolic stability and modulate physicochemical properties, while the aminomethyl group provides a reactive handle for diverse synthetic transformations. This allows for its incorporation into a variety of molecular scaffolds to target different enzyme classes. This document details its application in the development of AKR1C3-dependent Lysyl-tRNA synthetase (KARS) inhibitors and plasma kallikrein inhibitors.

Data Presentation

The following tables summarize the biological activity of representative compounds synthesized using this compound.

Table 1: Biological Activity of an AKR1C3-Dependent KARS Inhibitor Prodrug and its Active Metabolite

| Compound | Target | Assay | Activity (AC50) |

| Exemplified Prodrug | Human KRAS | KRAS AMP Transcreener FP | > 10,000 nM |

| Active Metabolite | Human KRAS | KRAS AMP Transcreener FP | 9.1 nM[1] |

Table 2: Antiproliferative Activity of an AKR1C3-Dependent KARS Inhibitor Prodrug

| Cell Lines | AKR1C3 Expression | Activity (AC50) |

| NRF2 pathway-mutant and wild-type lung cancer cells | High | 50-983 nM[1] |

| Lung cancer cells | Low | > 1000 nM[1] |

Signaling Pathways and Mechanisms of Action

AKR1C3-Dependent KARS Inhibition in Cancer

Aldo-keto reductase family 1 member C3 (AKR1C3) is overexpressed in certain cancers, particularly those with mutations in the NRF2/KEAP1 pathway. This enzyme can be exploited for targeted therapy by designing prodrugs that are selectively activated by AKR1C3 in tumor cells. The resulting active metabolite then inhibits a crucial enzyme for cell survival, such as Lysyl-tRNA synthetase (KARS), which is essential for protein synthesis. This targeted approach minimizes off-target toxicity in healthy tissues with low AKR1C3 expression.

Caption: Workflow of AKR1C3-dependent KARS inhibition.

Plasma Kallikrein Inhibition

Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system. Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and inflammatory mediator.[2][3] Inhibition of plasma kallikrein can therefore be a therapeutic strategy for diseases characterized by excessive bradykinin production, such as hereditary angioedema.[2]

Caption: Mechanism of plasma kallikrein inhibition.

Experimental Protocols

Synthesis of an AKR1C3-Dependent KARS Inhibitor Intermediate

This protocol describes a key step in the synthesis of a tricyclic AKR1C3-dependent KARS inhibitor prodrug, where this compound is coupled with a suitable intermediate. The following is a representative procedure based on patent literature.

Reaction Scheme:

Materials:

-

Appropriate tricyclic intermediate (e.g., Intermediate 26 as described in patent WO2021005586A1)

-

This compound

-

Suitable solvent (e.g., DMF)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIEA)

-

Saturated aqueous NH4Cl solution

-

Water

Procedure:

-

To a solution of the tricyclic intermediate in a suitable solvent, add this compound and a base.

-

Sonicate the mixture to dissolve the solids.

-

Add the coupling agent and stir the reaction at room temperature for 1 hour.

-

Upon completion, add saturated aqueous NH4Cl solution.

-

Filter the resulting suspension.

-

Wash the solid filter cake with water and dry to afford the crude product.

-

Purify the crude residue by preparative HPLC to obtain the final compound.

Synthesis of a Plasma Kallikrein Inhibitor Intermediate

This protocol outlines a general procedure for the coupling of this compound to a carboxylic acid intermediate to form an amide bond, a common feature in many plasma kallikrein inhibitors.

Reaction Scheme:

Materials:

-

Carboxylic acid intermediate

-

This compound

-

Solvent (e.g., DMF)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIEA)

-

Saturated aqueous NH4Cl solution

-

Water

Procedure:

-

Combine the carboxylic acid intermediate, this compound, and a base in a suitable solvent.

-

Sonicate the mixture to ensure dissolution of the solids.

-

Add the coupling reagent to the reaction mixture.

-

Stir the reaction at room temperature for approximately 1 hour.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to yield the crude product, which can be carried on to the next step or purified as required.

Conclusion

This compound has proven to be a valuable and versatile building block in the synthesis of novel enzyme inhibitors. Its successful incorporation into targeted cancer therapeutics and inhibitors of inflammatory pathways highlights its potential in modern drug discovery. The synthetic protocols provided herein offer a foundation for researchers to explore the utility of this scaffold in developing new chemical entities with therapeutic potential.

References

- 1. Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Coupling of (6-Fluoropyridin-3-yl)methanamine with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the efficient coupling of (6-fluoropyridin-3-yl)methanamine with carboxylic acids to form the corresponding amides. This transformation is a key step in the synthesis of various compounds of interest in pharmaceutical and medicinal chemistry.

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in organic synthesis. This compound is a valuable building block in drug discovery, and its successful coupling with a diverse range of carboxylic acids is crucial for the generation of novel molecular entities. This document outlines a common and effective protocol using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Principle

The reaction proceeds via the activation of the carboxylic acid by a coupling reagent, in this case, HATU. The activated carboxylic acid species is then susceptible to nucleophilic attack by the primary amine, this compound, to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is typically added to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Data Presentation

The following table summarizes the typical reaction conditions for the coupling of this compound with a carboxylic acid using HATU as the coupling agent.

| Parameter | Condition |

| Amine | This compound |

| Carboxylic Acid | Substrate-dependent (typically 1.0 eq) |

| Coupling Reagent | HATU (1.0 - 1.2 eq) |

| Base | DIEA (2.0 - 3.0 eq) |

| Solvent | DMF (N,N-Dimethylformamide) |

| Temperature | Room Temperature (rt) |

| Reaction Time | 1 - 2 hours |

Experimental Protocols

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (CAS No. 148893-10-1)

-

DIEA (CAS No. 7087-68-5)

-

Anhydrous DMF

-

Saturated aqueous solution of NH₄Cl

-

Water (deionized or distilled)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Protocol:

-

To a reaction vessel containing the carboxylic acid (1.0 eq), add a solution of this compound (1.0 eq) and DIEA (2.5 eq) in anhydrous DMF.

-

If solids are present, sonicate the mixture to aid dissolution.

-

Add HATU (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.[1]

-

Upon completion of the reaction (which can be monitored by TLC or LC-MS), add a saturated aqueous solution of NH₄Cl to the reaction mixture.

-

A precipitate may form, which can be collected by filtration.

-

Wash the collected solid with water to remove any residual salts.[1]

-

Dry the solid to afford the crude product, which can be carried on to the next step or purified further by techniques such as column chromatography or recrystallization if necessary.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the amide coupling reaction.

Caption: General workflow for the amide coupling of this compound.

References

Application Note: Synthetic Routes to Novel Derivatives from (6-Fluoropyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: (6-Fluoropyridin-3-yl)methanamine is a versatile bifunctional building block, featuring a primary amine and a fluorinated pyridine ring. This combination makes it an attractive starting material for the synthesis of a diverse range of novel derivatives with potential applications in medicinal chemistry and drug discovery. The primary amine serves as a nucleophilic handle for various transformations, including amide bond formation, sulfonylation, urea synthesis, and reductive amination, allowing for the introduction of a wide array of functional groups and structural motifs. This document provides detailed protocols and synthetic strategies for preparing key classes of derivatives from this valuable starting material.

Figure 1: Overview of synthetic pathways from this compound.

Synthesis of N-Substituted Amides

The primary amine of this compound can be readily acylated with carboxylic acids using standard peptide coupling agents to form stable amide bonds. This reaction is one of the most common methods for derivatization in medicinal chemistry.[1][2]

Table 1: Representative Amide Synthesis Data

| Carboxylic Acid | Coupling Agent | Base | Solvent | Typical Yield (%) |

| Benzoic Acid | HATU | DIPEA | DMF | 85-95% |

| Acetic Acid | EDC/HOBt | NMM | DCM | 80-90% |

| 4-Chlorophenylacetic acid | T3P | Pyridine | EtOAc | 85-95% |

| Cyclohexanecarboxylic acid | DCC | DMAP | DCM | 75-85% |

Experimental Protocol: Synthesis of N-((6-Fluoropyridin-3-yl)methyl)benzamide

Reaction Scheme: this compound + Benzoic Acid --(HATU, DIPEA, DMF)--> N-((6-Fluoropyridin-3-yl)methyl)benzamide

Materials:

-

This compound (1.0 mmol, 126.1 mg)

-

Benzoic Acid (1.1 mmol, 134.3 mg)

-

HATU (1.1 mmol, 418.3 mg)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzoic acid (1.1 mmol) in anhydrous DMF (3 mL), add HATU (1.1 mmol) and DIPEA (2.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure amide.

Synthesis of Sulfonamides

Sulfonamides are a key functional group in a variety of therapeutic agents.[3][4] They are readily synthesized by reacting this compound with a sulfonyl chloride in the presence of a non-nucleophilic base.

Figure 2: General workflow for the synthesis of sulfonamides.

Table 2: Representative Sulfonamide Synthesis Data

| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |

| Benzenesulfonyl chloride | Triethylamine | DCM | 90-98% |

| p-Toluenesulfonyl chloride | Pyridine | DCM | 92-99% |

| Methanesulfonyl chloride | DIPEA | THF | 85-95% |

| 4-Fluorobenzenesulfonyl chloride | Triethylamine | DCM | 88-96% |

Experimental Protocol: Synthesis of N-((6-Fluoropyridin-3-yl)methyl)benzenesulfonamide

Reaction Scheme: this compound + Benzenesulfonyl chloride --(TEA, DCM)--> N-((6-Fluoropyridin-3-yl)methyl)benzenesulfonamide

Materials:

-

This compound (1.0 mmol, 126.1 mg)

-

Benzenesulfonyl chloride (1.1 mmol, 141 µL)

-

Triethylamine (TEA) (1.5 mmol, 209 µL)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 mmol) to the solution.

-

Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM (15 mL).

-

Wash the organic layer sequentially with 1 M HCl (10 mL), water (10 mL), and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization or flash column chromatography to afford the desired sulfonamide.

Synthesis of Substituted Ureas

Urea derivatives are prevalent in drug discovery, often acting as hydrogen bond donors and acceptors.[5][6][7] The most direct route involves the reaction of the primary amine with an isocyanate.

Table 3: Representative Urea Synthesis Data

| Isocyanate | Solvent | Catalyst | Typical Yield (%) |

| Phenyl isocyanate | THF | None | 90-99% |

| 4-Chlorophenyl isocyanate | DMF | None | 95-99% |

| Cyclohexyl isocyanate | DCM | None | 88-97% |

| Benzyl isocyanate | Acetonitrile | None | 90-98% |

Experimental Protocol: Synthesis of 1-((6-Fluoropyridin-3-yl)methyl)-3-phenylurea

Reaction Scheme: this compound + Phenyl isocyanate --(THF)--> 1-((6-Fluoropyridin-3-yl)methyl)-3-phenylurea

Materials:

-

This compound (1.0 mmol, 126.1 mg)

-

Phenyl isocyanate (1.0 mmol, 109 µL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Hexanes

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add phenyl isocyanate (1.0 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution upon formation.

-

Monitor the reaction for the consumption of starting materials by TLC.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF and then hexanes.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with hexanes or diethyl ether to induce precipitation. Filter the solid to obtain the pure urea derivative. The product is often pure enough without further chromatography.

Synthesis of Secondary and Tertiary Amines via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and provides access to secondary and tertiary amines.[8][9][10] The process involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.

Figure 3: Logical flow of a one-pot reductive amination reaction.

Table 4: Representative Reductive Amination Data

| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 85-95% |

| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 70-80% |

| Cyclohexanone | NaBH₄ / Ti(OiPr)₄ | Ethanol | 75-85% |

| 4-Methoxybenzaldehyde | NaCNBH₃ | Methanol / AcOH | 80-90% |

Experimental Protocol: Synthesis of N-Benzyl-1-(6-fluoropyridin-3-yl)methanamine

Reaction Scheme: this compound + Benzaldehyde --(NaBH(OAc)₃, DCE)--> N-Benzyl-1-(6-fluoropyridin-3-yl)methanamine

Materials:

-

This compound (1.0 mmol, 126.1 mg)

-

Benzaldehyde (1.0 mmol, 102 µL)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

-

1,2-Dichloroethane (DCE) (10 mL)

-

Acetic Acid (optional, 1-2 drops)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask containing a solution of this compound (1.0 mmol) in DCE (10 mL), add benzaldehyde (1.0 mmol).

-

(Optional) Add 1-2 drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate, often with 1% triethylamine to prevent streaking) to yield the desired secondary amine.

References

- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions | Semantic Scholar [semanticscholar.org]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. mdpi.com [mdpi.com]

- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Monitoring the Reaction Progress of (6-Fluoropyridin-3-yl)methanamine using a Validated LC-MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time analysis and monitoring of chemical reactions involving (6-Fluoropyridin-3-yl)methanamine. This compound is a key building block in the synthesis of various pharmaceutical agents, and tracking its conversion is crucial for reaction optimization, yield maximization, and impurity profiling. The described method utilizes reverse-phase chromatography for the separation of the starting material from its products, coupled with electrospray ionization mass spectrometry for sensitive and selective detection. This protocol provides a reliable and efficient analytical tool for researchers in pharmaceutical and chemical development.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Its primary amine group makes it a versatile precursor for a variety of chemical transformations, including amidation, alkylation, and reductive amination. Efficiently monitoring the progress of these reactions is essential for controlling the manufacturing process and ensuring the quality of the final product.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal technique for this purpose, offering high sensitivity and selectivity for analyzing complex reaction mixtures.[2][3] This note presents a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection to quantify this compound and its derivatives during a chemical synthesis.

Experimental Protocols

Instrumentation and Reagents

-

LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer. Systems like the Shimadzu LCMS-2050 or an Agilent 1100 series with an MSD are suitable.

-

LC Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 3 x 50 mm, or equivalent) is recommended for separating polar and non-polar analytes.[4]

-

Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Standard: Analytical standard of this compound.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters for the analysis. Electrospray ionization in positive mode (ESI+) is selected due to the basic nature of the pyridine and amine nitrogens, which readily accept a proton.[4][5]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (3 x 50 mm, 3 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Run Time | 12 minutes |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) & Full Scan (m/z 50-500) |

| Capillary Voltage | 3.2 kV[5] |

| Drying Gas | Nitrogen |

| Gas Temperature | 250 °C[5] |

| Gas Flow | 11.0 L/min[5] |

| Nebulizer Pressure | 35 psi[5] |

Sample Preparation Protocol for Reaction Monitoring

Accurate reaction monitoring requires immediate quenching of the reaction and consistent dilution to bring analyte concentrations within the linear range of the instrument.

-

Sampling: At specified time intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

-

Quenching: Immediately add the aliquot to a microcentrifuge tube containing 990 µL of a 50:50 acetonitrile/water mixture. This stops the reaction and provides an initial 1:100 dilution.

-

Further Dilution: Perform a second dilution by taking 10 µL of the quenched sample and adding it to 990 µL of the 50:50 acetonitrile/water mixture (final dilution factor: 1:10,000). The final dilution factor may need to be adjusted based on the initial reaction concentration.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates.[6]

-

Analysis: Transfer the filtrate to an LC-MS vial and inject it into the LC-MS system.

Visualization of Workflows

The following diagrams illustrate the experimental workflow and the analytical logic of the method.

Caption: A flowchart of the key steps for monitoring reaction progress.

Caption: Relationship between reactants, products, and MS detection.

Results and Data Presentation

To demonstrate the method, a hypothetical acylation reaction of this compound with an acyl chloride (R-COCl, where R=CH3) is monitored. The starting material and the resulting amide product are tracked over time.

-

This compound: C₆H₇FN₂ (MW: 126.13) -> [M+H]⁺ = 127.1

-

N-((6-fluoropyridin-3-yl)methyl)acetamide: C₈H₉FN₂O (MW: 168.17) -> [M+H]⁺ = 169.2

The peak areas corresponding to the [M+H]⁺ ions for the reactant and product are integrated from the extracted ion chromatograms.

Table 3: Quantitative Data from Reaction Monitoring

| Compound Name | Retention Time (RT) (min) | Monitored Ion (m/z) [M+H]⁺ |

|---|---|---|

| This compound | 2.8 | 127.1 |

| N-((6-fluoropyridin-3-yl)methyl)acetamide | 4.5 | 169.2 |

Reaction conversion can be calculated from the peak areas (assuming similar ionization efficiencies) using the following formula:

% Conversion = [Area(Product) / (Area(Reactant) + Area(Product))] * 100

Conclusion